N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine
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Overview
Description
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine is a complex organic compound characterized by its unique structure, which includes an adamantane core and a substituted phenyl group
Preparation Methods
The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine typically involves multiple steps. One common synthetic route starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloroformate, which is then reacted with adamantan-2-amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like methanol or acetone, and the process is sensitive to moisture and light .
Chemical Reactions Analysis
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. .
Scientific Research Applications
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent for the protection of amines and in nucleotide synthesis.
Biology: The compound is employed in photochemical studies due to its light-sensitive properties.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: The compound is used in the production of photochemical protecting groups in organic synthesis
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo photolytic cleavage, releasing active intermediates that can participate in further chemical reactions. This property makes it valuable in controlled-release applications and photochemical studies .
Comparison with Similar Compounds
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine can be compared with similar compounds such as:
4,5-dimethoxy-2-nitrobenzyl chloroformate: Used for similar applications in protecting amines and nucleotide synthesis.
6-nitroveratryl chloroformate: Another compound used in photochemical protecting groups.
Nitroveratryl oxy chlorocarbamate: Employed in organic synthesis for protecting groups. The uniqueness of this compound lies in its adamantane core, which provides additional stability and distinct chemical properties
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-17-8-15(16(21(22)23)9-18(17)25-2)10-20-19-13-4-11-3-12(6-13)7-14(19)5-11/h8-9,11-14,19-20H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAPHNZQVKZOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2C3CC4CC(C3)CC2C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970946 |
Source
|
Record name | N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5561-69-3 |
Source
|
Record name | N-[(4,5-Dimethoxy-2-nitrophenyl)methyl]adamantan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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